Cas no 41388-50-5 (1-bromo-3-prop-2-enoxybenzene)

1-Bromo-3-prop-2-enoxybenzene is a brominated aromatic compound featuring an allyl ether functional group. This versatile intermediate is valuable in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Heck couplings, due to the reactive bromo substituent. The prop-2-enoxy (allyl ether) moiety further enhances its utility, enabling additional transformations like deprotection or further functionalization. Its stable yet reactive nature makes it suitable for constructing complex molecular architectures in pharmaceuticals, agrochemicals, and materials science. The compound's well-defined structure ensures consistent performance in synthetic applications, while its compatibility with various reaction conditions broadens its use in multi-step syntheses. Proper handling under inert conditions is recommended to preserve reactivity.
1-bromo-3-prop-2-enoxybenzene structure
1-bromo-3-prop-2-enoxybenzene structure
Product Name:1-bromo-3-prop-2-enoxybenzene
CAS No:41388-50-5
MF:C9H9BrO
MW:213.071161985397
MDL:MFCD00297267
CID:1512651
PubChem ID:257945
Update Time:2025-10-28

1-bromo-3-prop-2-enoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-3-prop-2-enoxybenzene
    • allyl-(3-bromo-phenyl)-ether
    • NCIOpen2_005074
    • allyl m-bromophenyl ether
    • O-allyl-3-bromophenol
    • 3-(3-Brom-phenoxy)-propen-(1)
    • allyl (3-bromophenyl) ether
    • SureCN472525
    • CTK4I4772
    • Allyl-(3-brom-phenyl)-aether
    • AC1Q25X4
    • 3-(allyloxy)bromobenzene
    • 1-(allyloxy)-3-bromobenzene
    • allyl 3-bromophenyl ether
    • AC1L5XVS
    • allyl-(3-bromo-phenyl)-ether; NCIOpen2_005074; allyl m-bromophenyl ether; O-allyl-3-bromophenol; 3-(3-Brom-phenoxy)-propen-(1); allyl (3-bromophenyl) ether; SureCN472525; CTK4I4772; Allyl-(3-brom-phenyl)-aether; AC1Q25X4; 3-(allyloxy)bromobenzene; 1-(allyloxy)-3-bromobenzene; allyl 3-bromophenyl ether; AC1L5XVS;
    • (3-bromophenyl) (2-propenyl) ether
    • FIXOLQLLJSDRBF-UHFFFAOYSA-N
    • NSC86571
    • DTXSID90292952
    • starbld0025777
    • 41388-50-5
    • SCHEMBL472525
    • DB-121082
    • AKOS000173329
    • NSC-86571
    • benzene, 1-bromo-3-(2-propenyloxy)-
    • 1-allyloxy-3-bromobenzene
    • InChI=1/C9H9BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H
    • 1-BROMO-3-(PROP-2-EN-1-YLOXY)BENZENE
    • MDL: MFCD00297267
    • Inchi: 1S/C9H9BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2
    • InChI Key: FIXOLQLLJSDRBF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)OCC=C

Computed Properties

  • Exact Mass: 211.98367
  • Monoisotopic Mass: 211.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • PSA: 9.23

1-bromo-3-prop-2-enoxybenzene Security Information

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1-bromo-3-prop-2-enoxybenzene Suppliers

Amadis Chemical Company Limited
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(CAS:41388-50-5)1-bromo-3-prop-2-enoxybenzene
Order Number:A1162384
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:12
Price ($):793.0
Email:sales@amadischem.com

Additional information on 1-bromo-3-prop-2-enoxybenzene

1-Bromo-3-prop-2-enoxybenzene (CAS No. 41388-50-5): Properties, Applications, and Market Insights

1-Bromo-3-prop-2-enoxybenzene (CAS No. 41388-50-5) is an important organic compound widely used in pharmaceutical intermediates, agrochemicals, and material science. This aromatic bromo compound, also known as 3-allyloxybromobenzene, features a benzene ring substituted with a bromine atom and an allyloxy group. Its unique structure makes it a versatile building block in organic synthesis.

The chemical formula of 1-bromo-3-prop-2-enoxybenzene is C9H9BrO, with a molecular weight of 213.07 g/mol. It typically appears as a colorless to pale yellow liquid at room temperature, with a characteristic aromatic odor. The compound's boiling point ranges between 230-235°C, and it has moderate solubility in common organic solvents while being practically insoluble in water.

In recent years, the demand for 1-bromo-3-prop-2-enoxybenzene has increased significantly due to its applications in the synthesis of various pharmaceutical intermediates. Researchers have particularly focused on its use in developing novel drug candidates for central nervous system disorders and anti-inflammatory agents. The compound's allyloxy group provides an excellent handle for further functionalization through various organic reactions, including cross-coupling reactions and nucleophilic substitutions.

The material science field has also shown growing interest in 3-allyloxybromobenzene as a precursor for advanced polymers and liquid crystals. Its ability to participate in polymerization reactions while maintaining thermal stability makes it valuable for creating specialty materials with tailored properties. Many researchers are investigating its potential in OLED materials and other electronic applications, aligning with current trends in sustainable and high-performance materials.

From a synthetic chemistry perspective, 1-bromo-3-prop-2-enoxybenzene serves as an excellent starting material for various transformations. The bromine atom can undergo palladium-catalyzed coupling reactions, while the allyloxy group can participate in Claisen rearrangements or be modified through oxidation or reduction. These characteristics make it particularly valuable in medicinal chemistry research, where structural diversity is crucial for drug discovery programs.

The global market for 1-bromo-3-prop-2-enoxybenzene has seen steady growth, with major production centers in China, India, and Europe. Current market analysis suggests increasing demand from the pharmaceutical sector, especially for the development of new therapeutic agents. The compound's relative stability and well-established synthesis protocols contribute to its popularity among industrial and academic researchers alike.

Environmental and safety considerations for handling 3-allyloxybromobenzene are important aspects of its industrial application. While not classified as highly hazardous, proper storage conditions (typically under inert atmosphere at room temperature) and standard laboratory safety practices should be followed. The compound's ecological impact has been studied, showing moderate biodegradability under appropriate conditions.

Recent scientific literature highlights innovative applications of 1-bromo-3-prop-2-enoxybenzene in green chemistry approaches. Researchers are developing more sustainable synthesis methods, including catalytic processes that reduce waste generation and energy consumption. These developments align with the chemical industry's growing emphasis on environmentally friendly production methods.

Quality control parameters for industrial-grade 1-bromo-3-prop-2-enoxybenzene typically include purity assessment (usually ≥98% by GC), moisture content, and residual solvent analysis. Advanced analytical techniques such as HPLC and GC-MS are commonly employed for characterization. The compound's stability under various conditions has been well-documented, with recommended storage in amber glass containers to prevent potential degradation from light exposure.

Future research directions for 1-bromo-3-prop-2-enoxybenzene include exploring its potential in bioconjugation chemistry and as a building block for novel covalent organic frameworks (COFs). The compound's unique combination of reactivity and stability positions it as a valuable tool in emerging areas of chemical research. As synthetic methodologies continue to advance, the applications of this versatile compound are expected to expand further.

For researchers and industrial users seeking high-quality 1-bromo-3-prop-2-enoxybenzene, it's essential to source the material from reputable suppliers who provide comprehensive analytical data and proper documentation. The compound's purity and consistency are critical factors that can significantly impact the outcome of synthetic applications, particularly in sensitive pharmaceutical development processes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:41388-50-5)1-bromo-3-prop-2-enoxybenzene
A1162384
Purity:99%
Quantity:1g
Price ($):793.0
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